molecular formula C11H15BrN2 B1270614 1-(3-Bromobenzyl)piperazine CAS No. 423154-81-8

1-(3-Bromobenzyl)piperazine

Cat. No. B1270614
M. Wt: 255.15 g/mol
InChI Key: TUKZQYYLUARXKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromobenzyl piperazines, including 1-(3-Bromobenzyl)piperazine, often involves regioisomeric strategies to achieve the desired substitution pattern on the benzyl and piperazine moieties. A study highlighted the synthesis of a series of regioisomeric bromodimethoxy benzyl piperazines, emphasizing the analytical challenges in differentiating between similar compounds due to their nearly identical mass spectra, despite slight differences observable upon derivatization and through GC-MS and FT-IR analysis (Abdel-Hay, Deruiter, & Clark, 2014).

Molecular Structure Analysis

The molecular structure of substituted piperazine compounds can be elucidated using various spectroscopic techniques. For example, the crystal structure of a closely related compound, threo-1-acetyl-3-(α-bromobenzyl)-3-methoxypiperazine-2,5-dione, revealed specific conformational features, including the arrangement of the bromine atom relative to the heterocyclic ring and the overall planarity of the ring system (Elix, Fallon, Marcuccio, & Rae, 1986).

Scientific Research Applications

Chemical Structure Analysis

1-(3-Bromobenzyl)piperazine derivatives, including 3-(α-Bromobenzyl)-3-methoxypiperazine-2,5-diones, have been a subject of study for their chemical structure and solution behaviors. Elix et al. (1986) investigated the conformations of these compounds in different solvents, providing insights into the repulsive interactions that dictate their structure (Elix et al., 1986).

Pharmaceutical Intermediates

Li Ning-wei (2006) described the synthesis methods for 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate. This research focused on two synthesis pathways, offering insights into the quality and yield of the final product, which is relevant for pharmaceutical applications (Li Ning-wei, 2006).

Antimicrobial Agents

In 2017, Jadhav et al. synthesized novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with piperazine substitutions. These compounds demonstrated moderate to good antimicrobial activities against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Jadhav et al., 2017).

Safety And Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

1-[(3-bromophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKZQYYLUARXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358086
Record name 1-(3-bromobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromobenzyl)piperazine

CAS RN

423154-81-8
Record name 1-(3-bromobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 423154-81-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Jiang, CJ Seel, A Temirak… - Journal of Medicinal …, 2019 - ACS Publications
The A 2B adenosine receptor (A 2B AR) was proposed as a novel target for the (immuno)therapy of cancer since A 2B AR blockade results in antiproliferative, antiangiogenic, …
Number of citations: 26 pubs.acs.org
B Capuano, IT Crosby, EJ Lloyd… - Australian journal of …, 2002 - CSIRO Publishing
As part of a research program to develop compounds with mixed dopamine D4 and serotonin 5-HT2A antagonist activity with potential for the treatment of schizophrenia, we report a …
Number of citations: 44 www.publish.csiro.au
A Kharbanda, L Zhang, D Saha, P Tran, K Xu… - European journal of …, 2021 - Elsevier
TGFβ is crucial for the homeostasis of epithelial and neural tissues, wound repair, and regulating immune responses. Its dysregulation is associated with a vast number of diseases, of …
Number of citations: 3 www.sciencedirect.com
A Kharbanda - 2021 - search.proquest.com
The last few decades, have seen remarkable progress in cancer immunotherapy, a treatment strategy to overcome these mechanisms to elicit or amplify an immune response against …
Number of citations: 0 search.proquest.com

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